molecular formula C8H12N4O2 B1642319 2-(Tert-butyl)-5-nitropyrimidin-4-amine

2-(Tert-butyl)-5-nitropyrimidin-4-amine

Cat. No.: B1642319
M. Wt: 196.21 g/mol
InChI Key: MOCBBFTYJYQJRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Tert-butyl)-5-nitropyrimidin-4-amine is a pyrimidine derivative characterized by a nitro group at position 5 and a bulky tert-butyl substituent at position 2. The tert-butyl group confers steric hindrance and enhanced lipophilicity, while the nitro group is electron-withdrawing, influencing the electronic properties of the aromatic ring. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors or antiviral agents, where the nitro group can be reduced to an amine for further functionalization .

Properties

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

2-tert-butyl-5-nitropyrimidin-4-amine

InChI

InChI=1S/C8H12N4O2/c1-8(2,3)7-10-4-5(12(13)14)6(9)11-7/h4H,1-3H3,(H2,9,10,11)

InChI Key

MOCBBFTYJYQJRR-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NC=C(C(=N1)N)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)C1=NC=C(C(=N1)N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key structural and physicochemical differences between 2-(tert-butyl)-5-nitropyrimidin-4-amine and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
This compound C₈H₁₂N₄O₂ 196.21 tert-butyl (C-2), nitro (C-5) High lipophilicity, steric hindrance
2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine C₇H₁₀ClN₅O₂ 231.64 chloro (C-2), isopropylamine (N-4) Polarizable Cl, moderate solubility
2-Methoxy-5-nitropyrimidin-4-amine C₅H₆N₄O₃ 170.13 methoxy (C-2), nitro (C-5) Increased solubility, weaker steric
2-(Methylthio)-5-nitropyrimidin-4-amine C₅H₆N₄O₂S 186.19 methylthio (C-2), nitro (C-5) Thioether reactivity, moderate lipo
5-(tert-Butylsulfonyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine C₁₂H₂₀N₄O₂S 308.38 sulfonyl (C-5), pyrrolidine (C-2) High polarity, hydrogen bonding

Key Observations :

  • Steric Effects: The tert-butyl group in the target compound provides significant steric bulk compared to smaller substituents like methoxy or methylthio.
  • Lipophilicity : The tert-butyl group enhances lipophilicity (logP ~2.5 estimated), favoring membrane permeability over analogs like 2-methoxy derivatives (logP ~1.2) .
  • Electronic Effects : The nitro group at C-5 withdraws electron density, activating the pyrimidine ring for electrophilic substitution at C-4 and C-6 positions. This contrasts with sulfonyl-containing analogs (e.g., 5-(tert-butylsulfonyl)), where the sulfonyl group increases polarity and hydrogen-bonding capacity .

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